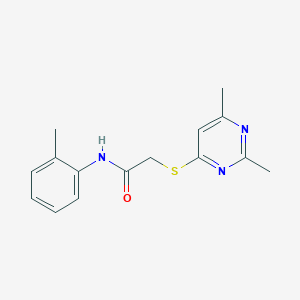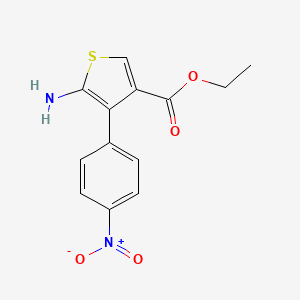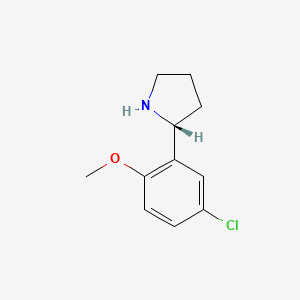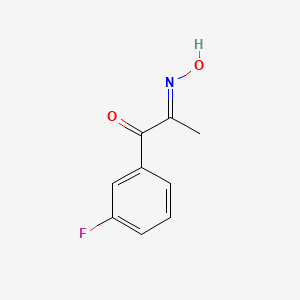![molecular formula C16H14FNO3 B14159949 [2-(4-Fluoroanilino)-2-oxoethyl] 3-methylbenzoate CAS No. 380158-73-6](/img/structure/B14159949.png)
[2-(4-Fluoroanilino)-2-oxoethyl] 3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Fluoroanilino)-2-oxoethyl] 3-methylbenzoate is an organic compound with the molecular formula C23H17BrFN3O4. This compound is part of a class of chemicals known for their potential applications in various fields, including medicinal chemistry and material science. The presence of the fluoroanilino group and the benzoate ester makes it a compound of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Fluoroanilino)-2-oxoethyl] 3-methylbenzoate typically involves the reaction of 4-fluoroaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[2-(4-Fluoroanilino)-2-oxoethyl] 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or thiols.
Aplicaciones Científicas De Investigación
[2-(4-Fluoroanilino)-2-oxoethyl] 3-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of [2-(4-Fluoroanilino)-2-oxoethyl] 3-methylbenzoate involves its interaction with specific molecular targets. The fluoroanilino group can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoroaniline: An organofluorine compound used as a precursor in various chemical syntheses.
2-Anilino-1,4-naphthoquinone: Known for its antifungal activity and used in medicinal chemistry.
Uniqueness
[2-(4-Fluoroanilino)-2-oxoethyl] 3-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
380158-73-6 |
|---|---|
Fórmula molecular |
C16H14FNO3 |
Peso molecular |
287.28 g/mol |
Nombre IUPAC |
[2-(4-fluoroanilino)-2-oxoethyl] 3-methylbenzoate |
InChI |
InChI=1S/C16H14FNO3/c1-11-3-2-4-12(9-11)16(20)21-10-15(19)18-14-7-5-13(17)6-8-14/h2-9H,10H2,1H3,(H,18,19) |
Clave InChI |
PNLKHBATFIYWBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)OCC(=O)NC2=CC=C(C=C2)F |
Solubilidad |
6.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate](/img/structure/B14159867.png)
![(E)-4-[(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14159872.png)
![4-bromo-2-{(Z)-[oxido(phenyl)-lambda~5~-azanylidene]methyl}phenol](/img/structure/B14159874.png)




![2-[(2-Chloroprop-2-en-1-yl)oxy]ethanol](/img/structure/B14159919.png)



![methyl N-[(2-chlorobenzyl)carbamoyl]-L-alaninate](/img/structure/B14159960.png)

![1-Benzyl-2-[(2-bromobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14159967.png)
